

# Physicochemical Profiling of 8-Methylflavone: A Technical Guide

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## Compound of Interest

Compound Name: 8-Methylflavone

CAS No.: 70794-01-3

Cat. No.: B1606024

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## Executive Summary

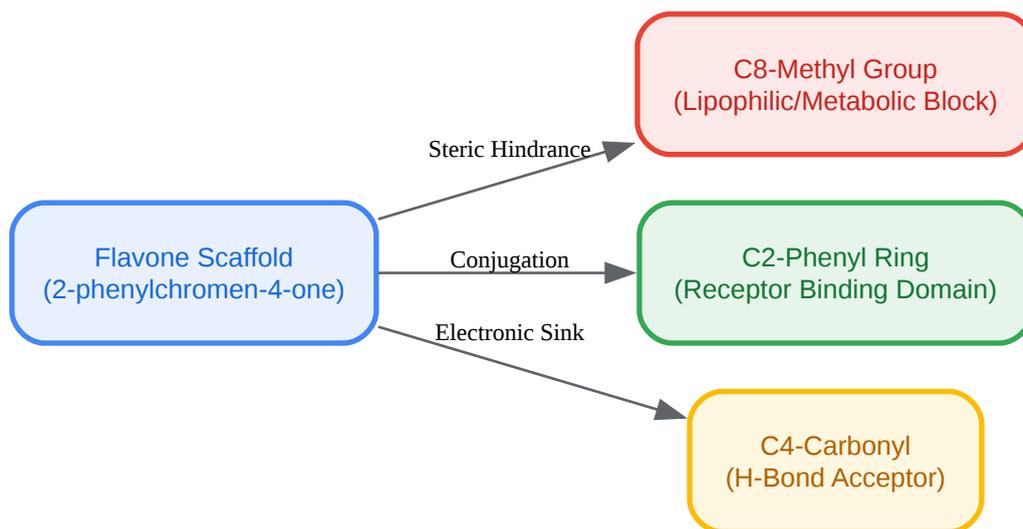
**8-Methylflavone** (CAS: 70794-01-3) represents a specific structural modification of the 2-phenylchromen-4-one (flavone) scaffold. Unlike its poly-hydroxylated counterparts (e.g., luteolin, apigenin) which suffer from rapid Phase II metabolism, the methylation at the C8 position offers a strategic advantage in medicinal chemistry: metabolic blockade. By sterically and chemically obstructing the C8 position—a common site for oxidative metabolism and glucuronidation in flavonoids—this scaffold presents enhanced lipophilicity and potential for improved blood-brain barrier (BBB) permeability. This guide details its physicochemical architecture, synthesis pathways, and spectral characteristics.

## Molecular Architecture & Identification

The 8-methyl substitution introduces asymmetry to the A-ring of the flavone skeleton, distinct from the more common 6-methyl or naturally occurring 5,7-substituted derivatives.

Parameter	Technical Detail
Chemical Name	8-Methyl-2-phenylchromen-4-one
CAS Registry Number	70794-01-3
Molecular Formula	
Molecular Weight	236.27 g/mol
SMILES	<chem>CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3</chem>
InChI Key	JTTIFEIDOQSMRZ-UHFFFAOYSA-N
Structural Class	Flavonoid (Homoisoflavonoid subclass related)

## Structural Visualization (Pharmacophore Map)



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Figure 1: Pharmacophore map highlighting the functional impact of the C8-methyl substitution on the flavone core.

## Physicochemical Properties

The introduction of a methyl group at C8 significantly alters the solvation profile compared to the parent flavone.

**Table 1: Key Physicochemical Parameters**

Property	Value / Range	Scientific Context
Physical State	Solid (Crystalline)	Typically isolated as off-white to pale yellow needles from ethanol.[1]
Melting Point	100°C – 130°C (Predicted)*	Parent flavone melts at ~97°C. Methylation typically increases lattice energy, raising MP.
LogP (Lipophilicity)	3.90 ± 0.2	Higher than Flavone (3.56). Indicates high permeability but potential aqueous solubility challenges.
Topological Polar Surface Area (TPSA)	30.2 Å <sup>2</sup>	Low TPSA (<90 Å <sup>2</sup> ) suggests excellent passive membrane transport and BBB penetration.
pKa	N/A (Non-ionizable)	Lacks acidic phenolic -OH groups; remains neutral at physiological pH.
Solubility (Water)	< 0.05 mg/mL	Practically insoluble. Requires cosolvents (DMSO, PEG400) for biological assays.
Solubility (Organic)	High	Soluble in DMSO (>50 mg/mL), Ethanol, Chloroform, Dichloromethane.

\*Note: Exact experimental melting point varies by polymorph and purity; value range extrapolated from structural analogs (6-methylflavone).

## Solubility Protocol for Bioassays

Objective: Prepare a stable stock solution for cellular assays.

- Weighing: Accurately weigh 2.36 mg of **8-Methylflavone**.

- Primary Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex for 30 seconds.
  - Result: 10 mM Stock Solution.
- Sterilization: Pass through a 0.22  $\mu\text{m}$  PTFE syringe filter (Do not use Nylon, which may bind flavonoids).
- Storage: Aliquot into amber vials; store at  $-20^{\circ}\text{C}$ . Stable for 3 months. Avoid freeze-thaw cycles.

## Synthesis & Purification

The most robust synthesis route for **8-methylflavone** utilizes the Baker-Venkataraman rearrangement followed by cyclization, or the direct oxidative cyclization of chalcones.

## Protocol: Iodine-Mediated Oxidative Cyclization

This method is preferred for its operational simplicity and high yield, avoiding harsh acidic conditions that might affect sensitive substituents.

Reaction Scheme:

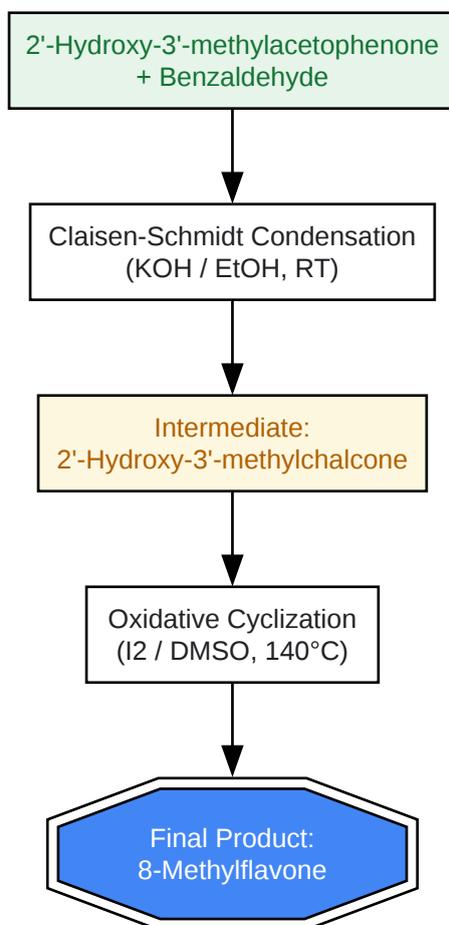
- Precursor: 2'-Hydroxy-3'-methylacetophenone + Benzaldehyde.
- Intermediate: 2'-Hydroxy-3'-methylchalcone (via Claisen-Schmidt condensation).
- Cyclization:

/ DMSO reflux.

Step-by-Step Methodology:

- Chalcone Synthesis:
  - Dissolve 2'-hydroxy-3'-methylacetophenone (10 mmol) and benzaldehyde (11 mmol) in Ethanol (20 mL).
  - Add 50% KOH (aq) dropwise at  $0^{\circ}\text{C}$ . Stir at room temperature for 24h.

- Acidify with HCl, filter the yellow precipitate (Chalcone), and recrystallize from EtOH.
- Cyclization:
  - Suspend the chalcone (5 mmol) in DMSO (10 mL).
  - Add a catalytic amount of Iodine (  
  
, ~10 mol%).
  - Reflux at 140°C for 1 hour. Monitor via TLC (Hexane:EtOAc 4:1).
- Work-up:
  - Pour reaction mixture into crushed ice containing 10% sodium thiosulfate (to quench iodine).
  - Filter the precipitate.
  - Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (Eluent: Hexane/EtOAc gradient).



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Figure 2: Synthetic workflow for **8-Methylflavone** via the Chalcone-Iodine route.

## Spectral Characterization

Accurate identification requires analysis of specific NMR signals, particularly the methyl singlet and the A-ring coupling pattern.

## Nuclear Magnetic Resonance (NMR) Profile

Solvent:

or DMSO-

- NMR (400 MHz):
  - 2.45 (s, 3H): The diagnostic singlet for the 8-Methyl group.

- 6.75 (s, 1H): H-3 proton (Characteristic of flavones).
- 7.90 - 8.10 (m, 3H): H-5 (deshielded by carbonyl) and H-2'/H-6' (B-ring).
- 7.30 - 7.60 (m, 5H): H-6, H-7 (A-ring) and H-3'/H-4'/H-5' (B-ring).
- Coupling Note: The A-ring protons (H-5, H-6, H-7) will exhibit an ABC or ABX system modified by the methyl substitution. H-7 typically appears as a triplet or dd, while H-5 is a doublet.
- NMR (100 MHz):
  - Carbonyl (C-4): ~178 ppm.[2]
  - C-2 / C-3: ~163 ppm / ~106 ppm.
  - Methyl Carbon: ~15-16 ppm.

## Mass Spectrometry (MS)[6][7]

- Ionization: ESI+ or APCI.
- Molecular Ion  
: m/z 237.1.
- Fragmentation: Retro-Diels-Alder (RDA) cleavage of the C-ring is common, often yielding fragments corresponding to the A-ring (with methyl) and B-ring components.

## Biopharmaceutical Implications

### ADME & Pharmacokinetics

The **8-methylflavone** scaffold is a "privileged structure" for probing hydrophobic pockets in protein targets (e.g., benzodiazepine binding sites on

receptors or specific kinases).

- Metabolic Stability: The C8-methyl group blocks hydroxylation at the C8 position, a major metabolic soft spot in many flavonoids (like wogonin or apigenin). This potentially extends the half-life (

) compared to the parent flavone.

- **BBB Permeability:** With a LogP ~3.9 and low TPSA, **8-methylflavone** is predicted to cross the blood-brain barrier efficiently via passive diffusion.
- **Cytochrome P450 Interaction:** Methylflavones can act as competitive inhibitors or substrates for CYP1A1 and CYP1B1. Researchers should screen for CYP inhibition early in the lead optimization process.

## References

- **Synthesis & Cyclization:** Experiment Journal, 2015, Vol 31(3). "Synthesis and Characterization of C(8)-Methyl Flavones."
- **Spectral Data (Flavone Baseline):** PubChem Compound Summary for CID 10680, Flavone. National Center for Biotechnology Information.
- **Biological Context (Methylflavones):** ResearchGate, "Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds."
- **General Flavonoid NMR:** PMC, "NMR Chemical Shifts of Common Flavonoids."

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## Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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